molecular formula C12HF9O2 B14625683 2,3,4,6-Tetrafluoro-5-(pentafluorophenoxy)phenol CAS No. 57070-18-5

2,3,4,6-Tetrafluoro-5-(pentafluorophenoxy)phenol

Cat. No.: B14625683
CAS No.: 57070-18-5
M. Wt: 348.12 g/mol
InChI Key: NWZUHJOSHTXLHY-UHFFFAOYSA-N
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Description

2,3,4,6-Tetrafluoro-5-(pentafluorophenoxy)phenol is an organofluorine compound with the molecular formula C12HF9O2. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties. It is used in various scientific and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6-Tetrafluoro-5-(pentafluorophenoxy)phenol typically involves the reaction of pentafluorophenol with tetrafluorophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure controls .

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetrafluoro-5-(pentafluorophenoxy)phenol undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different products.

    Coupling Reactions: It can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenols, while oxidation can produce quinones .

Scientific Research Applications

2,3,4,6-Tetrafluoro-5-(pentafluorophenoxy)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,4,6-Tetrafluoro-5-(pentafluorophenoxy)phenol involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5,6-Tetrafluoro-4-(pentafluorophenyl)phenol
  • 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol
  • Pentafluorophenol

Uniqueness

2,3,4,6-Tetrafluoro-5-(pentafluorophenoxy)phenol is unique due to its specific arrangement of fluorine atoms and the presence of both phenol and ether functional groups. This combination imparts distinct chemical properties, making it valuable for specialized applications .

Properties

CAS No.

57070-18-5

Molecular Formula

C12HF9O2

Molecular Weight

348.12 g/mol

IUPAC Name

2,3,4,6-tetrafluoro-5-(2,3,4,5,6-pentafluorophenoxy)phenol

InChI

InChI=1S/C12HF9O2/c13-1-2(14)6(18)11(7(19)3(1)15)23-12-8(20)4(16)5(17)10(22)9(12)21/h22H

InChI Key

NWZUHJOSHTXLHY-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)OC2=C(C(=C(C(=C2F)F)F)F)F)F)O

Origin of Product

United States

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